

Introduction to Jatrophane Diterpenes

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Compound of Interest

Compound Name: *Jatrophane 5*

Cat. No.: *B1151702*

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Jatrophane diterpenes are a class of natural products characterized by a distinctive 5/12 bicyclic pentadecane skeleton.^{[1][2]} Found predominantly in the Euphorbiaceae family, these compounds exhibit significant structural diversity due to various oxygenated substituents and complex stereochemistry.^{[1][3]} Many jatrophane diterpenes have demonstrated a range of potent biological activities, including cytotoxicity and the modulation of multidrug resistance (MDR), making them of considerable interest in pharmaceutical research.^{[4][5][6]}

The structural elucidation of these complex molecules relies heavily on modern nuclear magnetic resonance (NMR) spectroscopy. The flexibility of the 12-membered ring and the density of stereocenters make the complete assignment of ¹H and ¹³C NMR spectra a challenging but essential task, often requiring a suite of 1D and 2D NMR experiments.^{[2][7]} This guide provides a comprehensive overview of the NMR spectroscopy of a representative jatrophane, detailing its spectral data, the experimental protocols used for its characterization, and key workflows in its analysis.

NMR Data Presentation: Representative Jatrophane 5

The following tables summarize the ¹H and ¹³C NMR spectral data for a representative jatrophane structure, referred to here as **Jatrophane 5**. The data are compiled based on characteristic values reported for numerous jatrophane polyesters isolated from Euphorbia species.^{[1][8][9]} The spectra are recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.^[10]

Table 1: ¹H NMR Data for **Jatrophane 5** (600 MHz, CDCl₃)

Position	δ H (ppm)	Multiplicity	J (Hz)	Assignment
1	2.60, 2.45	m, m	CH ₂	CH
3	5.85	t	3.5	
4	3.10	m	CH	
5	5.75	d	10.2	CH
7	5.25	d	3.0	CH
8	5.60	dd	10.0, 3.0	CH
9	5.90	d	10.0	CH
11	5.65	d	16.2	CH
12	5.63	d	16.2	CH
13	3.55	m	CH	CH
14	5.30	d	4.0	
15	4.28	s	OH	
17a	5.20	s	CH ₂	CH ₃
17b	4.85	s	CH ₂	
18	1.25	s	CH ₃	
19	1.23	s	CH ₃	CH ₃
20	1.10	d	6.5	
OAc	2.15, 2.05, 1.98	s	3 x CH ₃	
Bz (ortho)	8.10	d	7.9	2 x CH
Bz (meta)	7.45	t	7.6	2 x CH
Bz (para)	7.55	t	7.3	CH

Table 2: ¹³C NMR Data for **Jatrophone 5** (150 MHz, CDCl₃)

Position	δC (ppm)	Assignment
1	40.5	CH ₂
2	45.2	C
3	78.5	CH
4	50.1	CH
5	75.8	CH
6	142.5	C
7	74.2	CH
8	72.9	CH
9	80.3	CH
10	38.6	C
11	135.5	CH
12	134.0	CH
13	41.8	CH
14	76.7	CH
15	85.1	C
16	28.9	CH ₃
17	115.0	CH ₂
18	25.5	CH ₃
19	18.2	CH ₃
20	16.5	CH ₃
OAc (C=O)	170.5, 170.1, 169.5	C
OAc (CH ₃)	21.2, 21.0, 20.8	CH ₃
Bz (C=O)	166.0	C

Bz (C-1')	129.8	C
Bz (C-2',6')	130.0	CH
Bz (C-3',5')	128.6	CH
Bz (C-4')	134.1	CH

Experimental Protocols

The structural elucidation of jatrophone diterpenes requires a systematic application of various NMR experiments.[\[3\]](#)[\[8\]](#)

Sample Preparation

A sample of the purified jatrophone diterpene (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm for both ^1H and ^{13}C).

1D NMR Spectroscopy

- ^1H NMR: Proton NMR spectra are acquired to determine chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.
- ^{13}C NMR: Carbon NMR spectra, often acquired with proton decoupling, provide the chemical shifts for each carbon atom in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is typically run to differentiate between CH, CH_2 , and CH_3 groups.

2D NMR Spectroscopy

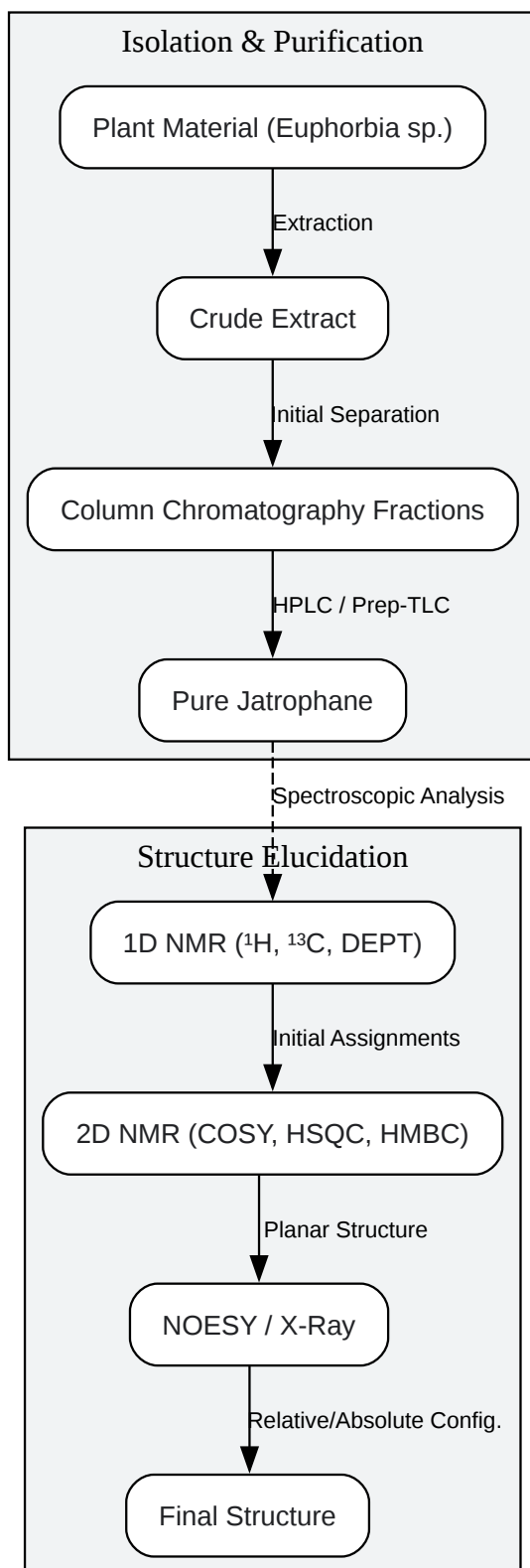
Two-dimensional NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry.

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is used to establish proton-proton connectivity networks within the molecule.[\[8\]](#)

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds ($^2J_{CH}$ and $^3J_{CH}$). It is fundamental for connecting different structural fragments, particularly across quaternary carbons and ester linkages.[\[11\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary tool for determining the relative stereochemistry and conformation of the molecule.[\[3\]](#)

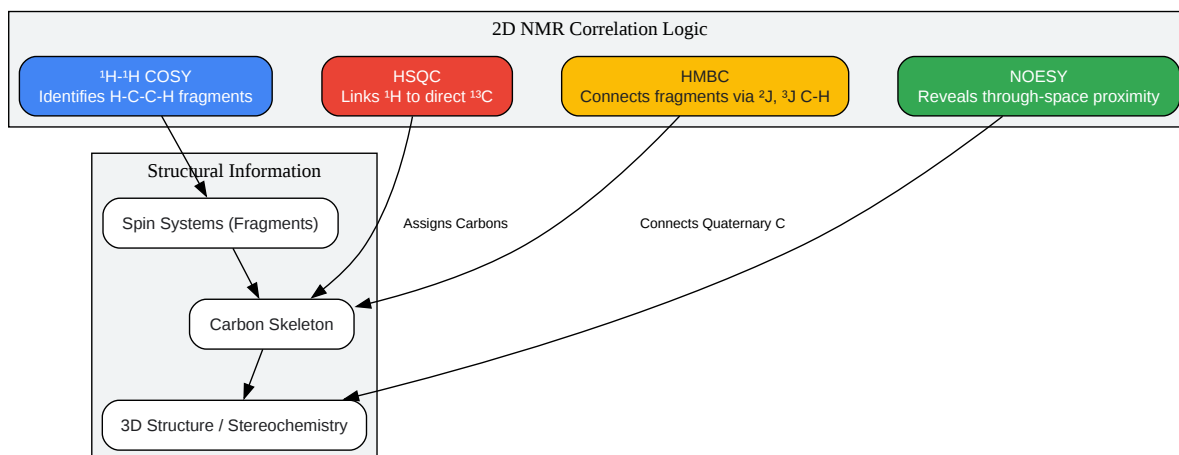
Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes and relationships involved in the study of jatrophone diterpenes.



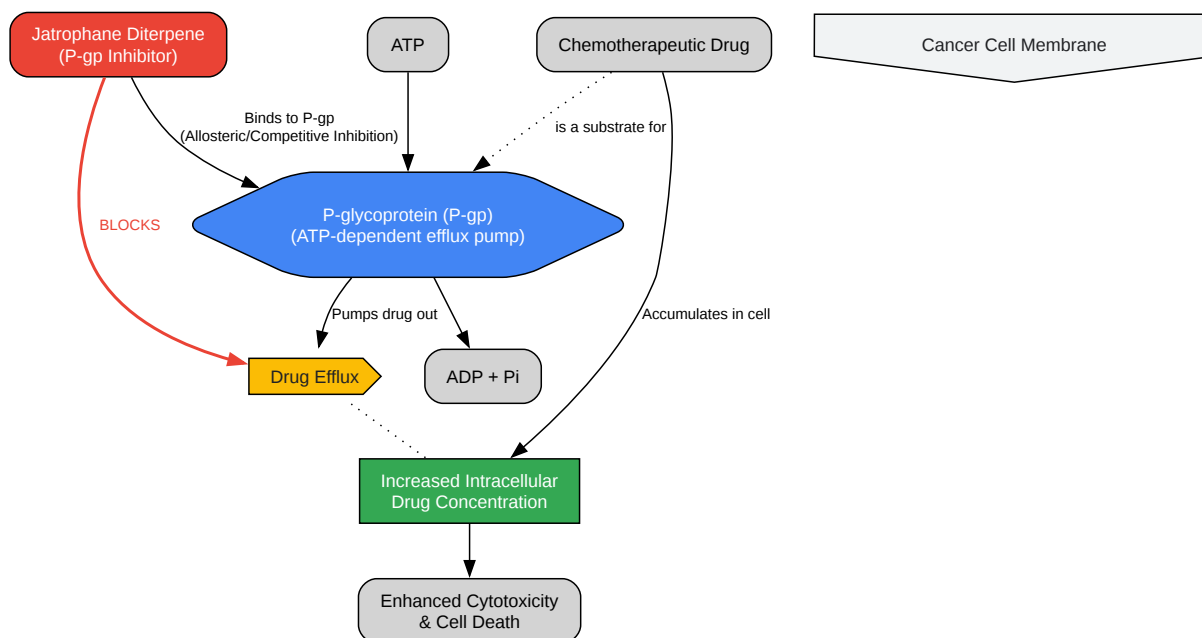
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Caption: Workflow for Jatrophone Isolation and Structure Elucidation.



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Caption: Logical Flow of 2D NMR Data in Structure Elucidation.



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Caption: Mechanism of P-glycoprotein (MDR) Inhibition by Jatrophanes.

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